molecular formula C13H18N6O2 B2489697 Ethyl ((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate CAS No. 2034352-29-7

Ethyl ((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate

Cat. No.: B2489697
CAS No.: 2034352-29-7
M. Wt: 290.327
InChI Key: MWIPQWJHJKGPOW-UHFFFAOYSA-N
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Description

Ethyl ((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate is a useful research compound. Its molecular formula is C13H18N6O2 and its molecular weight is 290.327. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

Research on compounds with similar structures has focused on synthesis methodologies, highlighting their potential as precursors for further chemical transformations. For instance, the synthesis of 3-(pyrrol-1-yl)-4,6-dimethyl selenolo[2,3-b]pyridine derivatives demonstrates the compound's utility in creating a diverse set of derivatives through reactions with various reagents, showcasing remarkable antioxidant activity compared to ascorbic acid (R. Zaki et al., 2017). This exemplifies the compound's role in synthesizing new molecules with potential biological activities.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of structurally related compounds. For example, the antimicrobial evaluation of new thienopyrimidine derivatives revealed pronounced activity, underscoring the therapeutic potential of these compounds in addressing bacterial and fungal infections (M. Bhuiyan et al., 2006).

Molecular Docking and In Vitro Screening

Molecular docking and in vitro screenings are critical for understanding the interaction of compounds with biological targets. A study on triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives through molecular docking and in vitro screening revealed moderate to good binding energies, suggesting potential applications in drug development (E. M. Flefel et al., 2018).

Potential Therapeutic Applications

Research into the potential therapeutic applications of related compounds has identified promising candidates for drug development. For example, the synthesis and evaluation of 4-(Het)aryl-4,7-dihydroazolopyrimidines for tuberculostatic activity highlight the therapeutic potential of these compounds, with structure-activity relations analyzed for antituberculous efficacy (Y. Titova et al., 2019).

Mechanism of Action

Target of Action

CDK2 plays a crucial role in cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis, particularly in cancer cells .

Mode of Action

This interaction could lead to changes in cellular processes, such as cell cycle progression and apoptosis .

Biochemical Pathways

Inhibition of CDK2 can disrupt the progression of the cell cycle, leading to cell cycle arrest and potentially inducing apoptosis .

Properties

IUPAC Name

ethyl N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6O2/c1-2-21-13(20)14-9-12-16-15-10-5-6-11(17-19(10)12)18-7-3-4-8-18/h5-6H,2-4,7-9H2,1H3,(H,14,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWIPQWJHJKGPOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCC1=NN=C2N1N=C(C=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.